molecular formula C16H22OSi2 B1214589 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane CAS No. 56-33-7

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

Cat. No.: B1214589
CAS No.: 56-33-7
M. Wt: 286.51 g/mol
InChI Key: YQJPWWLJDNCSCN-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is an organosilicon compound with the molecular formula

C16H22OSi2C_{16}H_{22}OSi_2C16​H22​OSi2​

. It is characterized by the presence of two phenyl groups and two silicon atoms, each bonded to two methyl groups. This compound is notable for its applications in various fields, including organic synthesis and materials science.

Biochemical Analysis

Biochemical Properties

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is commonly used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis. The compound interacts with enzymes such as silylating agents, which facilitate the formation of trimethylsilyl derivatives. These interactions enhance the detection and quantification of various biomolecules in complex mixtures .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes involved in metabolic pathways, leading to alterations in cellular function. Additionally, it may affect the expression of genes related to cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s silylating properties enable it to form stable complexes with target molecules, thereby influencing their activity. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but prolonged exposure to certain environmental factors may lead to its degradation. These changes can impact its efficacy and the outcomes of biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular function. Higher doses can lead to toxic or adverse effects, including disruptions in cellular homeostasis and organ toxicity. It is essential to determine the optimal dosage to achieve the desired outcomes while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of specific metabolites, thereby modulating cellular metabolism. Its interactions with enzymes such as silylating agents play a crucial role in the formation of stable complexes, which are essential for accurate biochemical analysis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for optimizing its use in biochemical research and therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are critical for understanding its role in cellular processes and optimizing its use in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane can be synthesized through several methods. One common approach involves the hydrosilylation of diphenylacetylene with tetramethyldisiloxane in the presence of a platinum catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high selectivity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.

    Reduction: Reduction reactions can convert it into different silane derivatives.

    Substitution: It can participate in substitution reactions where one or more of its methyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. These reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds, and are conducted under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various silane derivatives.

    Substitution: Functionalized siloxanes with different organic groups.

Scientific Research Applications

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: In biological research, it can be used to modify surfaces for cell culture or as a component in biosensors.

    Medicine: Its derivatives are explored for potential use in drug delivery systems and as components in medical devices.

    Industry: It is employed in the production of silicone-based materials, such as sealants, adhesives, and coatings.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethyldisiloxane: Lacks the phenyl groups present in 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane, making it less sterically hindered and more reactive in certain contexts.

    1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Contains vinyl groups instead of phenyl groups, which can participate in polymerization reactions.

    Hexamethyldisiloxane: A simpler compound with only methyl groups attached to the silicon atoms, often used as a solvent or reagent in organic synthesis.

Uniqueness

This compound is unique due to its combination of phenyl and methyl groups, which provide a balance of steric hindrance and reactivity. This makes it particularly useful in applications requiring selective reactivity and stability under various conditions.

Properties

IUPAC Name

[dimethyl(phenyl)silyl]oxy-dimethyl-phenylsilane
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InChI

InChI=1S/C16H22OSi2/c1-18(2,15-11-7-5-8-12-15)17-19(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3
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InChI Key

YQJPWWLJDNCSCN-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C[Si](C)(C1=CC=CC=C1)O[Si](C)(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H22OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8022537
Record name 1,3-Diphenyltetramethyldisiloxane
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Molecular Weight

286.51 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane
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Vapor Pressure

0.000202 [mmHg]
Record name 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane
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CAS No.

56-33-7
Record name 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane
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Record name 1,3-Diphenyltetramethyldisiloxane
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Record name 1,3-Diphenyltetramethyldisiloxane
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Record name Disiloxane, 1,1,3,3-tetramethyl-1,3-diphenyl-
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Record name 1,3-Diphenyltetramethyldisiloxane
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Record name 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane
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Synthesis routes and methods I

Procedure details

An acetonitrile solution of [Re(O)(hoz)2][B(C6F5)] (0.050 g, 0.040 mmol) was treated with water (3 mL, 166 mmol) in a Schlenk tube. Phenyldimethyl silane (1 mL, 6.53 mmol) was then added and the evolution of hydrogen was monitored using a glass evolution apparatus. Upon cessation of hydrogen evolution the reaction mixture was poured onto ice and treated with pentane to precipitate the catalyst. The mixture was filtered and the organic layer was extracted with diethyl ether and pentane. The solution was dried with anhydrous MgSO4 and filtered. Pentane and ether were removed in vacuo to afford 88% isolated yield of PhMe2Si(OH) (95%) and (PhMe2Si)2O (5%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
[Re(O)(hoz)2][B(C6F5)]
Quantity
0.05 g
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reactant
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Quantity
3 mL
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reactant
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Quantity
1 mL
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Five
Yield
5%

Synthesis routes and methods II

Procedure details

Five millimoles of 1,1,1,3,5,5,5-heptamethyltrisiloxane, 5 mmol of dimethylphenylvinylsilane, and 5 mmol of dimethylethoxyphenylsilane were mixed. To the mixture were added 5 mmol of water, 5×10-4 mmol of a platinum-vinylsiloxane complex, and 0.1 mmol of hydrochloric acid, followed by stirring at room temperature for 3 hours. Quantitative determination of the reaction product by gas chromatography revealed that 2,2-di-trimethylsiloxy-5-phenyl-5-methyl-2,5-disilahexane was obtained in a yield of 99% as a hydrosilylation addition product and 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane was obtained in a yield of 99% as an alkoxysilane condensation product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dimethylphenylvinylsilane
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
0.1 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
2,2-di-trimethylsiloxy-5-phenyl-5-methyl-2,5-disilahexane
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0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the volumetric and refractive properties of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane when mixed with other organosilicon compounds?

A1: A study [] investigated the density and refractive index of this compound blended with various organosilicon compounds (2,4,6,8-tetramethylcyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane, 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane, and 1,3-diethenyl-1,1,3,3-tetramethyldisiloxane) at different temperatures (308.15 K to 328.15 K). The research calculated and analyzed properties like excess molar volume, partial excess volume at infinite dilution, isobaric coefficient of thermal expansion, excess refraction indices, Lorentz–Lorenz molar refraction, and the deviation in molar refraction. The study utilized the Redlich–Kister equation to estimate binary interaction parameters and standard deviation. This detailed analysis provides valuable insights into the physical and chemical interactions occurring in these mixtures, essential for various applications.

Q2: Can this compound be used in the synthesis of reactive MQ silicon resin, and if so, what is its role?

A2: Yes, this compound can be used as part of the M unit in the synthesis of reactive MQ silicon resin []. The method involves hydrolyzing and condensing siloxane, alkoxy silane, and their homopolymers. Specifically, the M unit can include this compound alone or in combination with other compounds like hexamethyldisiloxane, divinyl tetramethyl disiloxane, tetramethyldisiloxane, and 1,3-diethyl-1,1,3,3-tetramethyldisiloxane. The process involves several steps, including leaching, washing, and distillation, to ultimately yield the reactive MQ silicon resin.

Q3: Are there any studies exploring the structural modifications of 1,3-Diphenyltetramethyldisiloxane?

A3: Yes, research has explored the incorporation of triphenylplumbyl groups into the structure of 1,3-Diphenyltetramethyldisiloxane [, ]. These modifications could potentially lead to altered physical and chemical properties, opening avenues for new applications and functionalities.

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